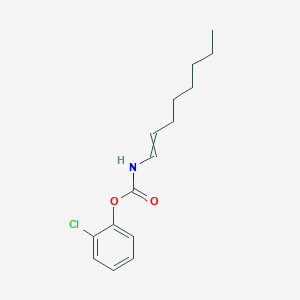

2-Chlorophenyl oct-1-en-1-ylcarbamate

Description

2-Chlorophenyl oct-1-en-1-ylcarbamate is a carbamate derivative featuring a 2-chlorophenyl group and an oct-1-en-1-yl chain. Carbamates are characterized by the functional group –O–(C=O)–N<, often employed in pharmaceuticals, agrochemicals, and polymer chemistry due to their stability and bioactivity.

Properties

CAS No. |

88309-41-5 |

|---|---|

Molecular Formula |

C15H20ClNO2 |

Molecular Weight |

281.78 g/mol |

IUPAC Name |

(2-chlorophenyl) N-oct-1-enylcarbamate |

InChI |

InChI=1S/C15H20ClNO2/c1-2-3-4-5-6-9-12-17-15(18)19-14-11-8-7-10-13(14)16/h7-12H,2-6H2,1H3,(H,17,18) |

InChI Key |

FAKJMFZCMGBXNX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=CNC(=O)OC1=CC=CC=C1Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorophenyl oct-1-en-1-ylcarbamate typically involves the reaction of 2-chlorophenyl isocyanate with oct-1-en-1-ol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Chlorophenyl oct-1-en-1-ylcarbamate may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and solvents that facilitate the reaction can also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chlorophenyl oct-1-en-1-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of chlorophenyl oxides.

Reduction: Formation of 2-chlorophenyl oct-1-en-1-ylamine.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

2-Chlorophenyl oct-1-en-1-ylcarbamate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of pesticides and herbicides due to its potential bioactivity.

Mechanism of Action

The mechanism of action of 2-Chlorophenyl oct-1-en-1-ylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-Chlorophenyl oct-1-en-1-ylcarbamate, primarily through chlorophenyl substituents, carbamate/ester linkages, or heterocyclic frameworks.

3-Ethyl 5-methyl [2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylate]

- Structure : Contains a 2-chlorophenyl group attached to a dihydropyridine ring, with ester groups at positions 3 and 3.

- Key Differences :

- Backbone : Pyridine ring vs. carbamate group in the target compound.

- Functionality : Ester linkages (C–O–C=O) instead of carbamate (N–C=O–O).

- Bioactivity : Pyridine dicarboxylates are often calcium channel blockers, whereas carbamates may exhibit acetylcholinesterase inhibition.

- Degradation : Identified as a process-related impurity, highlighting stability differences compared to carbamates .

Diethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

- Structure: Shares the 2-chlorophenyl and dihydropyridine core but includes aminoethoxy and ester groups.

- Key Differences: Substituents: Aminoethoxy side chain absent in the target compound. Applications: Used as an antihypertensive agent, contrasting with carbamates’ broader pesticidal or neuropharmacological roles.

- Impurity Profile : Classified as a specified unidentified degradation product, suggesting similar synthetic challenges in maintaining purity .

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Structure : Features a 3-chlorophenylsulfanyl group attached to a pyrazole ring.

- Key Differences :

- Electrophilic Groups : Sulfanyl (–S–) and trifluoromethyl (–CF₃) substituents vs. carbamate and chlorophenyl in the target compound.

- Reactivity : Sulfanyl groups may enhance nucleophilic reactivity, whereas carbamates are more hydrolysis-prone.

- Structural Data : Bond angles and torsional parameters (e.g., C4–S1–C6–C7) indicate conformational flexibility, differing from the rigid carbamate backbone .

Comparative Data Table

Research Findings and Implications

- Substituent Effects: The position of chlorine on the phenyl ring (2- vs. 3-) significantly alters electronic properties and metabolic stability.

- Degradation Pathways: Carbamates like 2-Chlorophenyl oct-1-en-1-ylcarbamate may hydrolyze to form amines or phenols, whereas dihydropyridine esters degrade into fragmented aromatic byproducts .

- Synthetic Challenges : Impurities in related compounds (e.g., unspecified degradation products in Pharmacopeial Forum documents) underscore the need for rigorous analytical methods during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.